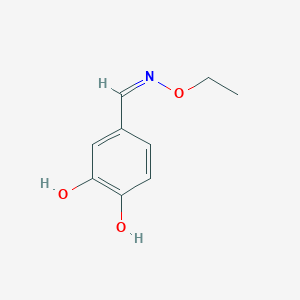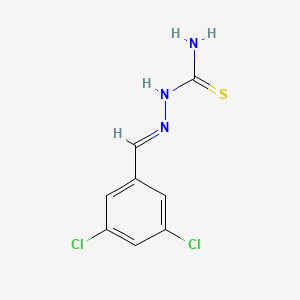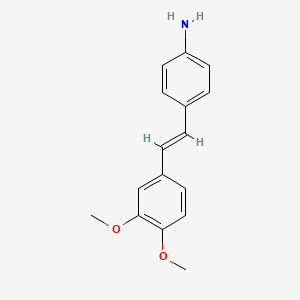
3,4-Epoxydehydroleucodin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Epoxydehydroleucodin is a sesquiterpene lactone compound known for its biological activities. It is a small molecular drug with the chemical formula C15H16O4. This compound is also referred to as Eminensin A and is primarily investigated as a discovery agent .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-epoxydehydroleucodin typically involves the oxidation of dehydroleucodin. The process includes the use of oxidizing agents such as m-chloroperbenzoic acid under controlled conditions to introduce the epoxy group at the 3,4-position of the molecule .
Industrial Production Methods: Industrial production of this compound is not widely documented, but it generally follows the principles of organic synthesis involving large-scale oxidation reactions. The process would require stringent control of reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 3,4-Epoxydehydroleucodin undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can open the epoxy ring, leading to the formation of diols.
Substitution: Nucleophilic substitution reactions can occur at the epoxy ring, resulting in the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products:
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of diols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3,4-Epoxydehydroleucodin has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of epoxy groups in organic synthesis.
Biology: Investigated for its potential anti-inflammatory and anticancer properties.
Industry: Potential applications in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3,4-epoxydehydroleucodin involves the inhibition of the nuclear factor kappa B (NF-kappa B) signaling pathway. This pathway is crucial for regulating immune responses, inflammation, and cell survival. By inhibiting NF-kappa B, this compound can reduce inflammation and potentially inhibit cancer cell growth .
Similar Compounds:
Dehydroleucodin: The precursor to this compound, lacking the epoxy group.
1beta,10beta-Epoxydehydroleucodin: Another epoxy derivative with different substitution patterns.
5-Hydroxyleucodin: A hydroxylated derivative of dehydroleucodin.
Uniqueness: this compound is unique due to its specific epoxy group at the 3,4-position, which imparts distinct chemical reactivity and biological activity compared to its analogs. This structural feature allows it to interact differently with biological targets, making it a valuable compound for research and potential therapeutic applications.
properties
Molecular Formula |
C15H16O4 |
|---|---|
Molecular Weight |
260.28 g/mol |
IUPAC Name |
(1S,2S,6S,12S,14S)-9,14-dimethyl-5-methylidene-3,13-dioxatetracyclo[8.4.0.02,6.012,14]tetradec-9-ene-4,11-dione |
InChI |
InChI=1S/C15H16O4/c1-6-4-5-8-7(2)14(17)18-12(8)10-9(6)11(16)13-15(10,3)19-13/h8,10,12-13H,2,4-5H2,1,3H3/t8-,10-,12-,13+,15-/m0/s1 |
InChI Key |
IQFFYNSHANWLIR-FJKOOJNLSA-N |
Isomeric SMILES |
CC1=C2[C@@H]([C@@H]3[C@@H](CC1)C(=C)C(=O)O3)[C@]4([C@@H](C2=O)O4)C |
Canonical SMILES |
CC1=C2C(C3C(CC1)C(=C)C(=O)O3)C4(C(C2=O)O4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



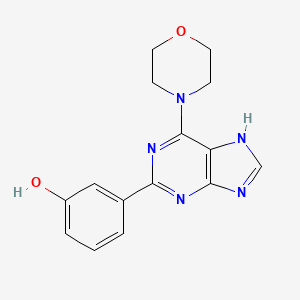
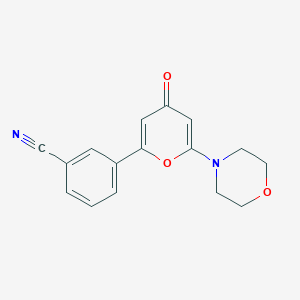


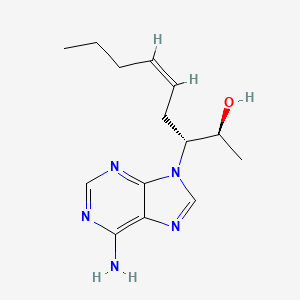

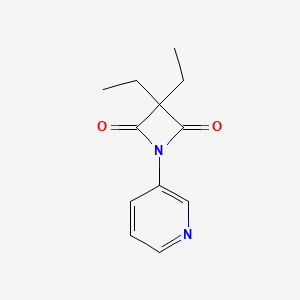
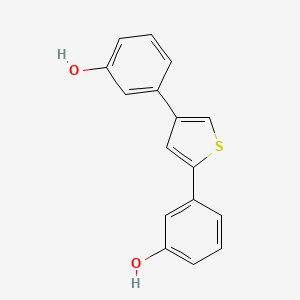
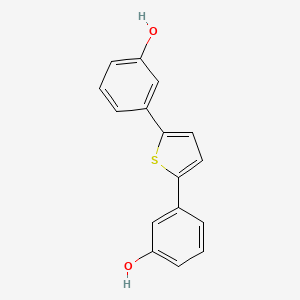
![3-[(8S)-1,2,3,5,6,7,8,8a-octahydroindolizin-8-yl]phenol](/img/structure/B10842655.png)

